molecular formula C23H16N2O5 B2644028 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide CAS No. 851411-11-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide

Numéro de catalogue: B2644028
Numéro CAS: 851411-11-5
Poids moléculaire: 400.39
Clé InChI: DUJGSUUOEVWEPI-CLFYSBASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a sophisticated small molecule inhibitor of particular interest in oncology research, specifically targeting focal adhesion kinase (FAK) signaling pathways. FAK is a non-receptor tyrosine kinase that plays a critical role in cellular adhesion, migration, proliferation, and survival , and its overexpression is frequently correlated with increased tumor metastasis and poor patient prognosis. The compound's core structure is based on a chromenopyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory properties. The (Z)-configured acrylamide group acts as a key pharmacophore, enabling potential covalent interaction with cysteine residues in the target kinase's ATP-binding pocket, thereby enhancing selectivity and sustained inhibition. Research into chromenopyridine-based analogues has demonstrated potent anti-proliferative activity against various cancer cell lines . The benzo[d][1,3]dioxole (piperonyl) moiety is a common structural element that can influence pharmacokinetic properties and target binding affinity. This reagent is primarily utilized in biochemical and cellular assays to elucidate the specific roles of FAK in cancer progression, epithelial-mesenchymal transition (EMT), and the development of chemoresistance, providing a valuable tool for validating FAK as a therapeutic target and for the development of next-generation anti-metastatic agents.

Propriétés

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-13-10-19(25-22-15-4-2-3-5-16(15)30-23(27)21(13)22)24-20(26)9-7-14-6-8-17-18(11-14)29-12-28-17/h2-11H,12H2,1H3,(H,24,25,26)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGSUUOEVWEPI-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a chromeno-pyridine framework. The molecular formula is C20H18N2O4C_{20}H_{18}N_{2}O_{4}, with a molecular weight of approximately 354.37 g/mol. The structural representation is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide exhibit significant anticancer activity. For instance, compounds containing the benzo[d][1,3]dioxole unit have shown promising results in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (Standard Drug)HepG27.46
HCT1168.29
MCF74.56

These findings suggest that the benzo[d][1,3]dioxole structure may enhance the anticancer properties of compounds through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide can be attributed to several mechanisms:

  • EGFR Inhibition : Studies have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer progression and metastasis.
  • Apoptosis Induction : The compound may promote apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, leading to increased cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest at various phases, preventing cancer cells from proliferating.

Case Studies

In a recent study involving a series of benzo[d][1,3]dioxole derivatives, researchers investigated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced potency and selectivity against cancer cells while sparing normal cells .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects : The benzo[d][1,3]dioxole group in the target compound may enhance metabolic stability compared to methoxy or nitro substituents in analogs like 4412 and 5012, which are prone to oxidative or reductive metabolism .
Spectroscopic and Structural Analysis

Evidence from NMR studies of related compounds (e.g., chromene-pyrimidine derivatives) highlights the utility of chemical shift profiling to infer structural similarities. For example, regions of divergence in NMR spectra (e.g., positions 29–36 and 39–44 in chromene derivatives) correlate with substituent-induced changes in electronic environments . Applying this to the target compound, the benzo[d][1,3]dioxole group would likely perturb chemical shifts in adjacent regions, distinguishing it from analogs with chlorophenyl or nitrophenyl groups.

Q & A

Q. How do structural analogs compare in activity, and what explains differences?

  • Comparative Analysis :
  • Bioassays : Test analogs in parallel for IC50_{50} values against primary targets .
  • Molecular Dynamics : Simulate binding pocket flexibility to explain potency variations .
  • Metabolic Stability : Compare microsomal half-lives to prioritize candidates with improved pharmacokinetics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.